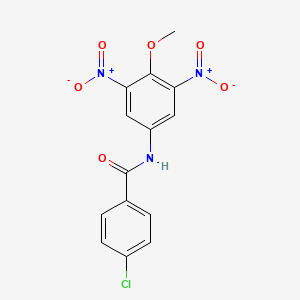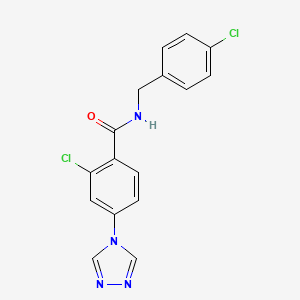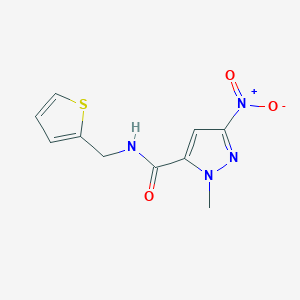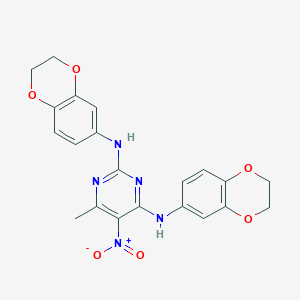
4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide
Vue d'ensemble
Description
4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide, also known as MNDCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in dimethyl sulfoxide and dimethylformamide. The compound has a molecular weight of 346.67 g/mol and a melting point of 200-202°C.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide involves its binding to proteins and undergoing a conformational change. This conformational change results in changes in the fluorescence properties of 4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide, which can be detected using fluorescence spectroscopy. The binding of 4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide to proteins is selective and depends on the amino acid sequence and conformation of the protein.
Biochemical and Physiological Effects
4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide has been shown to have minimal toxicity and does not cause any significant biochemical or physiological effects. It is a non-cytotoxic compound and does not affect cell viability or proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantages of using 4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide in lab experiments include its high selectivity for proteins, sensitivity to conformational changes, and ease of detection using fluorescence spectroscopy. However, the limitations of using 4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide include its relatively high cost, limited solubility in aqueous solutions, and potential interference with other fluorescent probes.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide. One area of interest is the development of 4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide-based biosensors for detecting protein-ligand interactions. Another potential application is the use of 4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide as a tool for studying protein misfolding and aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide can be used as a tool for studying the structure and function of membrane proteins.
Applications De Recherche Scientifique
4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a fluorescent probe for detecting protein conformational changes. 4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide can selectively bind to proteins and undergo a conformational change, resulting in changes in its fluorescence properties. This property has been utilized to study protein-protein interactions, protein folding, and protein-ligand binding.
Propriétés
IUPAC Name |
4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O6/c1-24-13-11(17(20)21)6-10(7-12(13)18(22)23)16-14(19)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXZTJCZUPISAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid](/img/structure/B4330191.png)


![2,4-dioxo-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B4330212.png)
![6-(4-fluorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B4330220.png)
![4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile](/img/structure/B4330227.png)

![2-imino-5-(3-methoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4330235.png)
![9,10-dimethoxy-2-[(4-methylphenyl)thio]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B4330258.png)

![ethyl 1-[(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B4330297.png)
![ethyl 1-[(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B4330300.png)
![ethyl 1-[(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B4330303.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4330311.png)